molecular formula C12H10FN B022401 2-(4-Fluorophenyl)-3-methylpyridine CAS No. 101419-76-5

2-(4-Fluorophenyl)-3-methylpyridine

Cat. No. B022401
M. Wt: 187.21 g/mol
InChI Key: SMLRZUKZRWULBE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention due to its potential applications in scientific research.

Scientific Research Applications

  • Complexing with Metals : A study by Constable et al. (1998) discusses a ligand similar to 2-(4-Fluorophenyl)-3-methylpyridine, namely 4′-(4-fluorophenyl)-2,2′:6′,2′′-terpyridine (ftpy), which has shown promise for complexing with metals like iron, cobalt, and ruthenium due to its electron-releasing aryl substituent (Constable, Neuburger, Smith, & Zehnder, 1998).

  • Quantitative Analysis in Biochemistry : Nakaya et al. (1996) identified that fluorescent, unsaturated carbonyl compounds and 2-methylpyridines with a 4-(dialkylamino)phenyl substituent, which includes compounds structurally related to 2-(4-Fluorophenyl)-3-methylpyridine, can be used for the quantitative analysis of carnitine (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).

  • Organic Light Emitting Diode (OLED) Applications : A 2015 study by Lakshmanan, Shivaprakash, and Nair reports on the potential of blue fluorescent 4'-aryl substituted 2,2':6',2 '-terpyridine derivatives, which are structurally similar to 2-(4-Fluorophenyl)-3-methylpyridine, in OLED applications due to their electron transport and electroluminescent properties (Lakshmanan, Shivaprakash, & Nair, 2015).

  • Phosphorescent Properties for Luminescence : Xu et al. (2009) explored blue phosphorescent iridium complexes based on 2-(fluoro substituted phenyl)-4-methylpyridines, demonstrating bright blue-to-green luminescence at room temperature. This suggests the potential of 2-(4-Fluorophenyl)-3-methylpyridine in similar applications (Xu, Zhou, Wang, & Yu, 2009).

  • Pharmaceutical Applications : Li et al. (1999) report on derivatives of 3,5-diacyl-2,4-dialkyl-6-phenylpyridine, which show selective antagonist activity at human and rat A3 adenosine receptors. This highlights potential pharmaceutical applications for structurally related compounds like 2-(4-Fluorophenyl)-3-methylpyridine (Li, Moro, Forsyth, Melman, Ji, & Jacobson, 1999).

properties

IUPAC Name

2-(4-fluorophenyl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c1-9-3-2-8-14-12(9)10-4-6-11(13)7-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLRZUKZRWULBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544776
Record name 2-(4-Fluorophenyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-3-methylpyridine

CAS RN

101419-76-5
Record name 2-(4-Fluorophenyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MT DuPriest, CL Schmidt, D Kuzmich… - The Journal of Organic …, 1986 - ACS Publications
The 2-aryl-3-methylpyridines 7a-c were obtained in good yield by the addition of the corresponding aryllithium to 2-fluoro-3-methylpyridine. Permanganate oxidation provided the 2-aryl-…
Number of citations: 52 pubs.acs.org
M Siddique, Q Wang, K Meguellati - Synlett, 2022 - thieme-connect.com
Herein, We present efficient methods for the copper-catalyzed selective oxidation of aromatic CH bonds under O2 or/and MnO2 conditions. A range of 2-arylpyridines and 2-…
Number of citations: 0 www.thieme-connect.com
H Aiso, T Kochi, H Mutsutani, T Tanabe… - The Journal of …, 2012 - ACS Publications
Palladium-catalyzed electrochemical iodination and one-pot arylation of arylpyridines are described. Ortho-selective C–H iodination proceeded via dual activation of each substrate by …
Number of citations: 115 pubs.acs.org

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